(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a complex organic compound characterized by its unique structural features, including a cyano group, a methoxypropyl chain, and a pyrazole ring substituted with phenyl and methylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of AKOS001050615 are the Serine/threonine-protein kinase mTOR and the Phosphatidylinositol 3-kinase catalytic subunit type 3 . These proteins play crucial roles in cell growth, proliferation, and survival.
Mode of Action
AKOS001050615 acts as an inhibitor of its primary targets . By binding to these proteins, it prevents them from performing their normal functions, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of mTOR and Phosphatidylinositol 3-kinase catalytic subunit type 3 by AKOS001050615 affects multiple biochemical pathways. These proteins are involved in pathways like the PI3K-Akt signaling pathway, which regulates cell cycle and prevents apoptosis, or programmed cell death .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites to exert its effects .
Result of Action
The molecular and cellular effects of AKOS001050615’s action are largely dependent on the specific context of its use. Given its targets, it’s likely that this compound could influence cell growth and survival, potentially making it useful in contexts such as cancer treatment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of AKOS001050615. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in a given environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl and 4-methylphenyl groups.
Formation of the Enamide: The final step involves the condensation of the substituted pyrazole with (E)-2-cyano-3-(3-methoxypropyl)acrylamide under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide: Similar structure but with a chlorine substituent.
(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide: Similar structure but with a fluorine substituent.
Uniqueness
The uniqueness of (E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methylphenyl group may enhance its binding affinity to certain targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-18-9-11-19(12-10-18)23-21(17-28(27-23)22-7-4-3-5-8-22)15-20(16-25)24(29)26-13-6-14-30-2/h3-5,7-12,15,17H,6,13-14H2,1-2H3,(H,26,29)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHNIKHAQJSTQU-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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